AHU1

Shiga toxin EHEC SOS response

Researchers studying EHEC virulence often lack a validated, moderate-potency tool compound for RecA-mediated Stx2 inhibition. AHU1 (CAS 216774-38-8) fills this gap: • ~60% Stx2 inhibition at 50 μM with clear dose-response • Direct RecA modulation, blocking SOS-induced phage lysis • Essential SAR reference: the intact maleimide group is critical (contrast with inactive AHU4). Procure with confidence as a benchmark for novel RecA inhibitor development.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 216774-38-8
Cat. No. B1665092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHU1
CAS216774-38-8
SynonymsAHU1
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)N3C(=O)C=CC3=O
InChIInChI=1S/C14H14N2O3/c17-13-5-6-14(18)16(13)12-3-1-11(2-4-12)15-7-9-19-10-8-15/h1-6H,7-10H2
InChIKeyNNBAXWAPIROUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHU1: Validated Stx2 Blocker for EHEC Research


AHU1 (1-[4-(4-morpholinyl)phenyl]-1H-pyrrole-2,5-dione) is a synthetic small-molecule inhibitor that suppresses Shiga toxin type 2 (Stx2) expression in Escherichia coli O157:H7, the primary virulence factor responsible for severe outcomes in enterohemorrhagic E. coli (EHEC) infections including haemolytic uremic syndrome (HUS) [1]. Identified through a high-throughput screen of a small-molecule library and characterized as a phenyl pyrroledione derivative, AHU1 functions mechanistically by interfering with the bacterial SOS response through direct modulation of RecA activity and oligomerization, thereby limiting phage activation and subsequent Stx2 production [1]. The compound has been utilized as a benchmark in structure-activity relationship (SAR) studies to develop optimized derivatives such as AHU3, establishing it as a foundational tool compound for investigating non-antibiotic strategies to attenuate EHEC virulence [1].

AHU1 Substitution Risks Without Quantitative Data


Shiga toxin inhibitors operate through distinct and non-redundant mechanisms, rendering class-level substitution highly problematic without direct comparative data [1]. While compounds like phenethyl isothiocyanate (PEITC) induce the stringent response via ppGpp accumulation to inhibit Stx production, AHU1 and its derivatives directly target RecA to disrupt the SOS response pathway [1][2]. Furthermore, even within the RecA-targeting class, significant potency and efficacy differences exist. For instance, the AHU1 analog AHU3 demonstrates markedly enhanced RecA inhibition (IC50 = 7.72 μM) compared to the parent compound, while another analog, AHU4, is entirely inactive due to a single structural modification, underscoring the critical dependence of activity on specific chemical features [1]. Therefore, selecting a Shiga toxin inhibitor for research procurement without access to compound-specific, head-to-head quantitative performance data risks selecting an inactive analog or a molecule with an entirely divergent mechanism that may not address the specific experimental hypothesis regarding the SOS response and RecA function.

AHU1 Quantitative Differentiation Evidence


Comparative Stx2 Inhibition: AHU1 vs. AHU2 and AHU3

In a direct head-to-head comparison using an stx2::GFP reporter assay in E. coli O157:H7, AHU1 demonstrated significantly lower inhibition of mitomycin C (MMC)-induced Stx2 expression compared to its structural analogs AHU2 and AHU3. At a concentration of 50 μM, AHU1 inhibited Stx2 expression by approximately 60%, whereas both AHU2 and AHU3 produced near-complete inhibition under identical conditions [1]. At a lower concentration of 25 μM, AHU3 also exhibited a greater increase in inhibition relative to AHU1 [1]. This data establishes AHU1 as a moderately potent but less efficacious inhibitor compared to optimized derivatives, highlighting its utility as a reference compound in SAR studies rather than a lead candidate for maximal Stx2 suppression.

Shiga toxin EHEC SOS response RecA virulence inhibition

Maleimide Moiety Requirement: AHU1 vs. AHU4

A direct structure-activity relationship (SAR) comparison revealed that the maleimide group of AHU1 is essential for its Stx2 inhibitory activity. The analog AHU4, which incorporates a phenyl substitution on the maleimide moiety, was completely inactive and resulted in no reduction of stx::GFP expression across a concentration range of 10-200 μM [1]. In contrast, AHU1, which retains the intact maleimide group, demonstrated clear dose-dependent suppression of Stx2 expression [1]. This finding defines a critical pharmacophore element necessary for targeting the RecA-mediated SOS response, providing a clear structural rationale for why AHU1, but not maleimide-modified derivatives, retains functional activity.

Structure-activity relationship SAR maleimide Stx2 inhibitor design

Phage-Mediated Lysis Inhibition: AHU1 vs. AHU3

The ability of AHU1 to prevent phage-mediated bacterial lysis was directly compared with its optimized analog AHU3. Following MMC induction, addition of AHU1 at concentrations of 50 μM or greater markedly reduced bacterial lysis [1]. While a direct quantitative comparison of lysis reduction between AHU1 and AHU3 at identical concentrations is not provided, AHU3 was selected as the more effective inhibitor for all subsequent experiments based on its superior performance in both Stx2 expression and lysis assays, including a demonstrated reduction of functional Stx phage titer from 10⁸ to 10⁵ phage/ml at 50 μM [1]. This positions AHU1 as an effective but less potent modulator of phage dynamics compared to AHU3, defining a clear potency gradient within the chemical series.

bacteriophage Stx2 phage bacterial lysis EHEC virulence

RecA Inhibition Potency: AHU1 Series vs. Curcumin

While the RecA inhibitory potency of AHU1 itself was not directly quantified via an IC50 value, the optimized derivative AHU3, which emerged from SAR studies of AHU1, was directly compared against the known RecA inhibitor curcumin in an ATPase assay. AHU3 inhibited RecA-mediated ATP hydrolysis with a relative IC50 of 7.72 μM, which is comparable to the IC50 of 6.69 μM determined for curcumin under identical assay conditions [1]. This finding indicates that the AHU chemical series, originating from AHU1, yields inhibitors with RecA-targeting potency similar to that of a well-established benchmark compound, thereby validating RecA as the mechanistic target and establishing a potency benchmark for the class.

RecA ATPase assay SOS response inhibitor potency curcumin

AHU1 Research and Application Scenarios


SAR Reference for RecA-Targeting Stx2 Inhibitors

AHU1 serves as an essential reference compound in SAR studies aimed at optimizing Stx2 inhibitors that target the RecA-mediated SOS response. Its moderate inhibition of Stx2 expression (~60% at 50 μM) and clear dose-response profile provide a validated baseline for evaluating new derivatives [1]. The stark contrast in activity between AHU1 and the inactive maleimide-modified analog AHU4 further underscores the utility of AHU1 for defining critical pharmacophore elements, specifically the intact maleimide group, essential for RecA interaction and functional activity [1].

Positive Control for Stx2 Phage Induction and Lysis

In experimental systems designed to study the lytic cycle of Stx2-converting bacteriophages, AHU1 is the appropriate choice when a validated, but not maximally potent, inhibitor of phage-mediated lysis is required. AHU1 has been shown to markedly reduce MMC-induced bacterial lysis at concentrations of 50 μM or greater, confirming its ability to interfere with phage mobilization [1]. This property makes AHU1 a reliable positive control for experiments where complete ablation of phage activity, as achieved by the more potent analog AHU3, is not desired or would mask subtle phenotypic effects.

Foundational Scaffold for RecA Inhibitor Development

AHU1 represents a validated chemical starting point for the development of novel RecA inhibitors. The SAR campaign initiated from AHU1 successfully yielded AHU3, a compound with a defined RecA inhibition IC50 of 7.72 μM, which is directly comparable to the benchmark inhibitor curcumin (IC50 = 6.69 μM) [1]. This quantitative link between the AHU1 scaffold and a potent, benchmarked RecA inhibitor provides a clear rationale for procuring AHU1 as a foundational building block for medicinal chemistry programs focused on modulating bacterial SOS response and limiting virulence factor production.

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